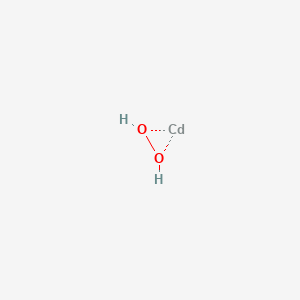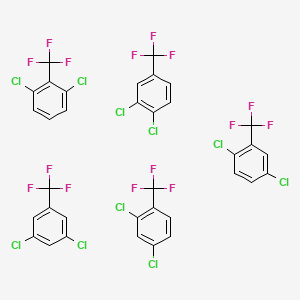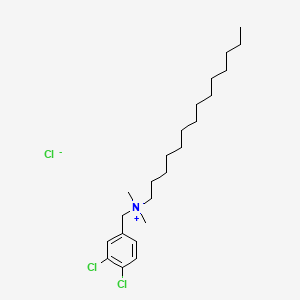![molecular formula C30H24Cu2N2O8 B13748741 dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13748741.png)
dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicopper;1,4-diazabicyclo[222]octane;naphthalene-2,6-dicarboxylate is a complex compound that combines copper ions with 1,4-diazabicyclo[222]octane and naphthalene-2,6-dicarboxylate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate typically involves the coordination of copper ions with 1,4-diazabicyclo[2.2.2]octane and naphthalene-2,6-dicarboxylate ligands. The reaction is usually carried out in a solvent such as ethanol or water, under controlled temperature and pH conditions to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions using similar conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The copper ions in the compound can participate in redox reactions, acting as catalysts for oxidation processes.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Coordination: The compound can form additional coordination bonds with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the ligands, while substitution reactions can produce new coordination complexes with different ligands.
科学的研究の応用
Dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cycloaddition and coupling reactions.
Biology: The compound’s coordination properties make it useful in studying metalloproteins and enzyme mimetics.
作用機序
The mechanism of action of dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate involves the coordination of copper ions with the ligands, which can facilitate various chemical transformations. The copper ions can act as Lewis acids, activating substrates for nucleophilic attack or facilitating electron transfer processes. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved .
類似化合物との比較
Similar Compounds
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups and applications.
Uniqueness
Dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate is unique due to its combination of copper ions with 1,4-diazabicyclo[2.2.2]octane and naphthalene-2,6-dicarboxylate ligands, which imparts distinct catalytic and coordination properties. This makes it particularly valuable in applications requiring specific coordination environments and reactivity profiles.
特性
分子式 |
C30H24Cu2N2O8 |
|---|---|
分子量 |
667.6 g/mol |
IUPAC名 |
dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/2C12H8O4.C6H12N2.2Cu/c2*13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;1-2-8-5-3-7(1)4-6-8;;/h2*1-6H,(H,13,14)(H,15,16);1-6H2;;/q;;;2*+2/p-4 |
InChIキー |
RKJQCXJMFHHICS-UHFFFAOYSA-J |
正規SMILES |
C1CN2CCN1CC2.C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].[Cu+2].[Cu+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[(4-Aminonaphthalen-1-yl)sulfonylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13748674.png)



![2-amino-2-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B13748688.png)



![2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride](/img/structure/B13748712.png)

